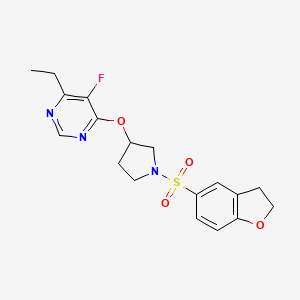

4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine

Description

Properties

IUPAC Name |

4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxy-6-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S/c1-2-15-17(19)18(21-11-20-15)26-13-5-7-22(10-13)27(23,24)14-3-4-16-12(9-14)6-8-25-16/h3-4,9,11,13H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFFRKYVOBMYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine is a novel pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the pyrimidine core followed by the introduction of the dihydrobenzofuran moiety through a sulfonylation reaction. The final product is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring, which enhances its biological activity.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of Pyrimidine Core | Ethyl 2-amino-4-fluoropyrimidine |

| 2 | Sulfonylation | Dihydrobenzofuran sulfonyl chloride |

| 3 | Coupling Reaction | EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| 4 | Final Purification | Chromatography |

The biological activity of 4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine is primarily attributed to its interaction with specific molecular targets within cells. The compound exhibits potential as an inhibitor of various enzymes and receptors involved in disease pathways.

Key Mechanisms

- Enzyme Inhibition : The compound has shown inhibitory effects on certain kinases and polymerases, suggesting a role in modulating cellular signaling pathways.

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been observed, leading to alterations in downstream signaling cascades.

- Antiviral Activity : Preliminary studies indicate potential antiviral properties, particularly against Hepatitis B virus (HBV), through inhibition of viral polymerase activity.

In Vitro Studies

In vitro assays have demonstrated significant biological activity for this compound:

| Activity Type | Assay Type | IC50/EC50 Value |

|---|---|---|

| Antiviral Activity | HBV Polymerase Inhibition | IC50 = 120 nM |

| Cytotoxicity | Cell Viability Assay | No cytotoxicity observed up to 100 µM |

Case Study 1: Anti-HBV Activity

A study conducted on the antiviral efficacy of 4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine revealed promising results. The compound was tested against HBV in a cell-based assay, showing an EC50 value of 7.8 nM, indicating potent antiviral activity.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with specific kinases involved in cancer pathways. Results indicated that the compound effectively inhibited kinase activity, leading to reduced proliferation of cancer cell lines.

Comparison with Similar Compounds

Structural Analogues in Pyrimidine Derivatives

a. 4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

- Key Differences :

- Replaces the dihydrobenzofuran-sulfonyl group with a simpler ethylsulfonyl chain.

- Features a trifluoromethyl group (strong electron-withdrawing) instead of fluorine at position 3.

- Dichlorophenyl substituent introduces bulkier aromaticity compared to the pyrrolidine-dihydrobenzofuran system.

- Implications :

b. 1-[4-(3-Methoxyphenyl)-6-(Trifluoromethyl)Pyrimidin-2-yl]Piperidine-3-Carboxylic Acid

- Key Differences :

- Methoxyphenyl substituent introduces an ether linkage, contrasting with the sulfonyl group in the target compound.

- Carboxylic acid at the piperidine ring may enhance solubility but reduce cell permeability.

- The carboxylic acid could facilitate salt formation for improved formulation .

c. 4-Ethoxy-5-Fluoro-1-(2-Oxotetrahydrofuran-3-yl)Pyrimidin-2(1H)-One

- Key Differences :

- Ethoxy group replaces the ethyl substituent, increasing steric bulk.

- A lactone (2-oxotetrahydrofuran) replaces the dihydrobenzofuran-sulfonyl system.

- Implications :

Pyrrolidine-Containing Kinase Inhibitors

1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)Pyrrolidin-3-yl)-3-(4-Methyl-3-(2-Methylpyrimidin-5-yl)-1-Phenyl-1H-Pyrazol-5-yl)Urea

- Key Differences :

- Fluorophenyl and methoxyethyl groups on the pyrrolidine contrast with the dihydrobenzofuran-sulfonyl moiety.

- Urea linker instead of sulfonyl may alter hydrogen-bonding interactions.

- Implications: Methoxyethyl could enhance solubility but reduce affinity for hydrophobic pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.